2-(Trifluoromethylthio)benzyl bromide
Description
Contemporary Significance of Fluorinated Organic Compounds in Synthesis and Development
Organofluorine chemistry has become a cornerstone of modern chemical research, impacting industries from pharmaceuticals to advanced materials. numberanalytics.com The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comnih.gov The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which imparts significant metabolic stability to molecules, a highly desirable trait in drug design. wallenberg.orgmdpi.comnih.gov
Fluorination can enhance crucial pharmaceutical properties such as lipophilicity (the ability to dissolve in fats and lipids), which can improve a drug's capacity to cross cell membranes and interact with biological targets. numberanalytics.com Consequently, an estimated 20% of all modern medicines contain fluorine. wallenberg.orgwikipedia.org Notable examples include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.com Beyond medicine, organofluorine compounds are integral to agrochemicals, refrigerants, and high-performance polymers like Teflon. nih.govwikipedia.org
Strategic Importance of the Trifluoromethylthio (-SCF3) Moiety in Chemical Design
The trifluoromethylthio (-SCF3) group has garnered significant attention in medicinal and agrochemical design for its unique electronic and physical properties. nih.govenamine.net This moiety is recognized as one of the most lipophilic functional groups, a characteristic that can substantially improve the permeability of a drug candidate across cell membranes and the blood-brain barrier. enamine.netresearchgate.net This enhanced bioavailability can lead to more effective pharmaceuticals. enamine.net
Furthermore, the -SCF3 group is strongly electron-withdrawing, which can increase the metabolic stability of a compound by making it less susceptible to oxidative degradation in the body. researchgate.net This combination of high lipophilicity and metabolic stability makes the trifluoromethylthio group a valuable tool for medicinal chemists seeking to fine-tune the properties of active pharmaceutical ingredients. researchgate.net
Utility of Benzyl (B1604629) Bromide Scaffolds as Versatile Synthetic Intermediates
Benzyl bromide and its derivatives are fundamental reagents in organic synthesis. wisdomlib.orgwikipedia.org They serve as versatile building blocks for introducing the benzyl group into a wide range of molecules. wikipedia.org This process, known as benzylation, is frequently used to install protecting groups for alcohols and carboxylic acids, which prevent these functional groups from reacting while other parts of the molecule are modified. wikipedia.org
The reactivity of the benzylic C-Br bond makes these compounds effective intermediates in various transformations, including nucleophilic substitution and cross-coupling reactions. wisdomlib.orgnii.ac.jp While benzyl chloride is often used due to its lower cost, benzyl bromide is employed when higher reactivity is required to achieve the desired chemical transformation. wikipedia.orggoogle.com The development of new methods for synthesizing and utilizing benzyl bromide derivatives remains an active area of research. researchgate.netorganic-chemistry.org
Academic Research Landscape of 2-(Trifluoromethylthio)benzyl Bromide
This compound (CAS Number: 238403-52-6) is a specialized chemical reagent that combines the attributes of the trifluoromethylthio group and the benzyl bromide scaffold. scbt.comapolloscientific.co.uk Its structure makes it a potentially valuable tool for introducing the 2-(trifluoromethylthio)benzyl moiety into target molecules, particularly in the fields of medicinal chemistry and drug discovery.
While comprehensive studies detailing extensive applications of this specific compound are not widely prevalent in peer-reviewed literature, its value can be inferred from its constituent parts. The compound is commercially available as a research chemical, indicating its use in synthetic chemistry laboratories. avantorsciences.comfluorochem.co.uk Academic research into related structures, such as benzyl groups substituted with trifluoromethyl (-CF3) moieties, has demonstrated their ability to influence stereoselectivity in glycosylation reactions, highlighting the impact such substitutions can have on chemical synthesis. nih.gov The primary utility of this compound lies in its potential for creating novel molecular architectures where the potent lipophilicity and electronic properties of the -SCF3 group are strategically positioned by the reactive benzyl bromide framework.
Data Tables
Table 1: Physicochemical Properties of this compound This interactive table summarizes the key properties of the compound.
| Property | Value |
| CAS Number | 238403-52-6 scbt.comapolloscientific.co.uk |
| Molecular Formula | C₈H₆BrF₃S avantorsciences.com |
| Molecular Weight | 271.1 g/mol avantorsciences.com |
| IUPAC Name | 1-(bromomethyl)-2-[(trifluoromethyl)sulfanyl]benzene |
| Synonyms | 2-(Bromomethyl)phenyl trifluoromethyl sulphide |
| Physical Form | Liquid fluorochem.co.uk |
Table 2: Comparison of Fluorinated Functional Groups in Chemical Design This interactive table compares the properties of the trifluoromethylthio group to other common fluorinated groups.
| Functional Group | Hansch Lipophilicity Parameter (π) | Key Characteristics |
| -F | +0.14 | Small size, high electronegativity, blocks metabolism. mdpi.com |
| -CF₃ (Trifluoromethyl) | +0.88 | Strong electron-withdrawing, high metabolic stability, bioisostere for chlorine. mdpi.comnih.gov |
| -OCF₃ (Trifluoromethoxy) | +1.04 | Highly lipophilic, metabolically stable. nih.govresearchgate.net |
| -SCF₃ (Trifluoromethylthio) | +1.44 | Extremely high lipophilicity, electron-withdrawing, enhances membrane permeability. enamine.netresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBCQBRVNBLWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380694 | |
| Record name | 2-(Trifluoromethylthio)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238403-52-6 | |
| Record name | 2-(Trifluoromethylthio)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Trifluoromethyl)thio]benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of 2 Trifluoromethylthio Benzyl Bromide
Transformations Involving the Benzylic Bromide Moiety
The C(sp³)–Br bond at the benzylic position is the most labile site for reactions involving nucleophilic attack or organometallic coupling, owing to the stability of potential intermediates and transition states.
As a primary benzylic halide, 2-(trifluoromethylthio)benzyl bromide is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. These reactions proceed via a concerted mechanism involving a backside attack by a nucleophile, leading to the displacement of the bromide ion and inversion of configuration if the center were chiral. The reaction is favored by strong nucleophiles and polar aprotic solvents.
A variety of nucleophiles can be employed to displace the benzylic bromide, providing access to a diverse range of functionalized derivatives. Common transformations include the synthesis of ethers, azides, and thioethers.
Ether Synthesis: In the Williamson ether synthesis, an alkoxide or phenoxide nucleophile reacts with the benzyl (B1604629) bromide to form a new C–O bond.
Azide (B81097) Synthesis: The reaction with sodium azide is a highly efficient method for introducing the azido (B1232118) group, a versatile functional handle for further transformations such as click chemistry or reduction to amines.
Thioether Synthesis: Thiolates, generated from thiols and a base, readily displace the bromide to form thioethers, also known as sulfides.
The table below summarizes representative SN2-type reactions applicable to this compound.
| Nucleophile | Reagent(s) | Product Type | General Conditions |
|---|---|---|---|
| Alkoxide (RO⁻) | ROH + Base (e.g., NaH) | Benzyl Ether (ArCH₂OR) | Anhydrous THF or DMF |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Benzyl Azide (ArCH₂N₃) | DMF/water, room temp. |
| Thiolate (RS⁻) | RSH + Base (e.g., NaOH) | Benzyl Thioether (ArCH₂SR) | Ethanol or DMF, reflux |
The benzylic C–Br bond serves as an electrophilic handle in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These methods are powerful tools for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the benzylic bromide with an organoboron reagent, such as an arylboronic acid or potassium aryltrifluoroborate. nih.govnih.govacs.org It is a robust method for forming diarylmethane structures. nih.gov The choice of ligand is crucial for achieving high yields. nih.gov
Negishi Coupling: The Negishi coupling involves the reaction of the benzyl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org
Sonogashira Coupling: To form a C(sp³)–C(sp) bond, the Sonogashira coupling provides an efficient route by reacting the benzylic bromide with a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper complexes. rsc.orgthieme-connect.com Recent protocols have been developed that utilize lithium acetylides, proceeding rapidly at room temperature. rsc.org
The following table outlines typical conditions for these cross-coupling reactions.
| Reaction Name | Organometallic Reagent | Catalyst/Ligand System | Typical Base/Solvent |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-BF₃K | Pd(OAc)₂ / JohnPhos | K₂CO₃ / DMF |
| Negishi | Ar-ZnX | Pd(PPh₃)₄ or Ni(acac)₂ | THF or DME |
| Sonogashira | RC≡CH or RC≡CLi | PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Et₃N) / THF |
Although not a direct reaction, this compound is a key precursor for olefination reactions that convert carbonyl compounds into alkenes. The process typically involves a two-step sequence where the benzyl bromide is first converted into a stabilized ylide or carbanion precursor.
Wittig Reaction: The benzyl bromide is first treated with triphenylphosphine (B44618) (PPh₃) to form a phosphonium (B103445) salt. Subsequent deprotonation with a strong base generates a phosphorus ylide. This ylide then reacts with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide.
Horner-Wadsworth-Emmons (HWE) Reaction: In a similar fashion, the benzyl bromide can be reacted with a trialkyl phosphite, typically via an Arbuzov reaction, to form a phosphonate (B1237965) ester. harvard.edu Deprotonation of the phosphonate ester with a base like sodium hydride (NaH) or lithium hydroxide (B78521) (LiOH) generates a more nucleophilic phosphonate-stabilized carbanion. harvard.eduresearchgate.net The HWE reaction is often preferred over the Wittig reaction as the dialkylphosphate byproduct is water-soluble and easily removed, and it generally favors the formation of (E)-alkenes. harvard.edu
Reactions Involving the Trifluoromethylthio Group
The trifluoromethylthio (SCF₃) group is generally stable but can participate in specific transformations, particularly those involving radical intermediates or changes in the oxidation state of the sulfur atom.
The trifluoromethylthio group can be involved in reactions proceeding through a trifluoromethylthio radical (•SCF₃) intermediate. thieme-connect.deresearchgate.net This highly reactive, electrophilic radical can be generated from various precursors and participates in reactions such as additions to unsaturated systems. thieme-connect.deresearchgate.net While direct homolytic cleavage of the Ar–SCF₃ bond requires significant energy, the generation of •SCF₃ radicals from other sources can initiate cascade reactions or be used in trifluoromethylthiolation processes. globethesis.comresearchgate.net The introduction of the SCF₃ group into molecules is of significant interest in medicinal and agrochemical chemistry due to its high lipophilicity and metabolic stability. researchgate.netresearchgate.net
The sulfur atom in the trifluoromethylthio group is in the +2 oxidation state and can be readily oxidized to higher oxidation states.
Oxidation: Aryl trifluoromethyl thioethers can be selectively oxidized to form either trifluoromethyl sulfoxides (Ar-SOCF₃) or trifluoromethyl sulfones (Ar-SO₂CF₃). rsc.orgresearchgate.net The choice of oxidant and reaction conditions determines the final product. For instance, hydrogen peroxide in trifluoroacetic acid has been shown to be an effective system for oxidizing aryl trifluoromethyl sulfides to the corresponding sulfoxides with high selectivity, preventing overoxidation to the sulfone. rsc.org Other oxidizing agents can be used to achieve the fully oxidized sulfone. organic-chemistry.org
Reduction: The trifluoromethylthio group is highly stable towards reduction. The S–CF₃ bond is strong, and reductive cleavage is not a common transformation under standard laboratory conditions. Under forcing conditions, such as hydrogenation with excess zinc powder, reductive cleavage of the entire aryl-sulfur bond may occur. apm.ac.cn
Mechanistic Studies of this compound Reactivity
The reactivity of this compound is primarily governed by the substitution reactions at the benzylic carbon. The presence of a bromine atom, a good leaving group, and a benzylic position, which can stabilize transition states and intermediates, makes this compound a versatile substrate for nucleophilic substitution. The electronic properties of the ortho-trifluoromethylthio (-SCF3) group play a crucial role in dictating the mechanistic pathway. As a potent electron-withdrawing group, the -SCF3 substituent significantly influences the electron density at the benzylic carbon and the stability of potential intermediates.
Experimental Elucidation of Reaction Mechanisms
While specific experimental studies exclusively targeting this compound are not extensively documented in the literature, its reaction mechanisms can be elucidated by drawing parallels with other well-studied substituted benzyl bromides. The primary mechanistic pathways available to this substrate are the bimolecular nucleophilic substitution (SN2) and the unimolecular nucleophilic substitution (SN1).
SN2 Pathway:
The SN2 mechanism is a single-step process where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. cureffi.org For primary halides like this compound, the SN2 pathway is generally favored due to minimal steric hindrance at the benzylic carbon.
Kinetic studies are a fundamental tool for elucidating this mechanism. An SN2 reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.comsurrey.ac.uk
Rate = k[Substrate][Nucleophile]
The strong electron-withdrawing nature of the ortho-(trifluoromethylthio) group is expected to enhance the SN2 reactivity. By pulling electron density away from the benzylic carbon, the -SCF3 group increases its electrophilicity, making it a more attractive target for nucleophilic attack. cureffi.org Computational studies on substituted benzyl bromides have shown that electron-withdrawing groups lead to a "tighter" SN2 transition state. researchgate.net
| Parameter | Description | Expected Influence of ortho-SCF3 Group |
|---|---|---|
| Kinetics | Second-order overall; first-order in both substrate and nucleophile. researchgate.net | Rate acceleration due to increased electrophilicity of the benzylic carbon. |
| Stereochemistry | Inversion of configuration at the stereocenter (if applicable). | - |
| Solvent Effects | Favored by polar aprotic solvents (e.g., Acetonitrile, DMSO, DMF). cureffi.org | - |
| Transition State | A single, five-coordinate transition state. | Likely a "tight" transition state with significant bond formation to the nucleophile. researchgate.net |
SN1 Pathway:
The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. chemicalnote.com Benzyl halides are known to undergo SN1 reactions because the resulting benzylic carbocation is stabilized by resonance, delocalizing the positive charge into the aromatic ring. pearson.com
However, the viability of an SN1 mechanism for this compound is questionable. The powerful electron-withdrawing -SCF3 group at the ortho position would significantly destabilize an adjacent benzylic carbocation through an inductive effect, thereby increasing the activation energy for its formation. Kinetic studies on benzyl bromides with electron-donating substituents show a clear propensity for the SN1 pathway, often demonstrating a duality of SN1 and SN2 mechanisms. researchgate.net Conversely, substrates with strong electron-withdrawing groups tend to disfavor this route.
| Substituent Type | Example Substituent | Effect on Carbocation Intermediate | Favored Mechanism |
|---|---|---|---|
| Strongly Electron-Donating | para-OCH3 | Strongly Stabilizing | SN1 favored researchgate.net |
| Electron-Neutral | -H | Moderately Stabilizing (Resonance) | Borderline SN1/SN2 |
| Strongly Electron-Withdrawing | ortho-SCF3, para-NO2 | Strongly Destabilizing | SN2 favored |
Therefore, experimental elucidation would likely confirm that the reactivity of this compound is dominated by the SN2 mechanism, especially with strong nucleophiles in polar aprotic solvents. An SN1 pathway would only be plausible under highly forcing conditions, such as in a strongly ionizing, non-nucleophilic solvent, and would still be significantly slower than for benzyl bromides bearing electron-donating groups.
Role of Catalysis in Mechanistic Pathways
Catalysis can profoundly alter the mechanistic pathways of reactions involving benzyl halides, enabling transformations under milder conditions or diverting reactivity towards completely different products.
Lewis Acid Catalysis:
Lewis acids can catalyze nucleophilic substitution reactions by coordinating to the bromine atom of the benzyl bromide. This coordination enhances the leaving group ability of bromide, making the C-Br bond weaker and more polarized. This activation can facilitate both SN1 and SN2 pathways.
In an SN1-type mechanism, the Lewis acid assists in the heterolytic cleavage of the C-Br bond to form a carbocation.
In an SN2-type mechanism, the Lewis acid polarizes the C-Br bond, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.
Several Lewis acids have been employed in reactions with benzylic substrates to promote C-C bond formation. nih.govnih.govmdpi.com
| Lewis Acid | Reaction Type | Proposed Role of Catalyst |
|---|---|---|
| SnBr4 | Diazo C-C Bond Insertion | Activates C-Br bond to facilitate initial reaction with the diazo compound. nih.gov |
| ZrCl4 | Benzylic Bromination | Activates the brominating agent (DBDMH) to generate a radical pathway. nih.gov |
| B(C6F5)3 | Cyanation of Benzyl Alcohols | Activates the alcohol as a leaving group. mdpi.com |
| InCl3 | Coupling of Alcohols with Silyl Nucleophiles | Promotes formation of a benzylic carbocation intermediate. organic-chemistry.org |
Photoredox Catalysis:
Visible-light photoredox catalysis offers a distinct mechanistic alternative to traditional ionic pathways. This approach involves the generation of radical intermediates via single-electron transfer (SET). princeton.edu For a substrate like this compound, the mechanism would typically proceed as follows:
A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*).
The excited photocatalyst is a potent reductant and can transfer a single electron to the benzyl bromide.
This reduction leads to the fragmentation of the C-Br bond, generating a benzyl radical and a bromide anion. acs.org
The resulting 2-(trifluoromethylthio)benzyl radical is a versatile intermediate that can participate in various bond-forming reactions, such as coupling with another radical or addition to an alkene, which are inaccessible through SN1/SN2 pathways. researchgate.netacs.orgacs.org
A cooperative catalytic system can also be employed, where a nucleophilic catalyst (e.g., lutidine) first reacts with the benzyl bromide in an SN2 fashion to form a benzylic lutidinium salt. acs.orgacs.orgnih.gov This salt has a much lower reduction potential than the parent benzyl bromide, making the subsequent SET from the photocatalyst more favorable and expanding the scope of the reaction. acs.orgnih.gov This dual catalytic cycle elegantly merges nucleophilic activation with photoredox-mediated radical generation.
Advanced Synthetic Applications of 2 Trifluoromethylthio Benzyl Bromide
A Versatile Building Block in the Synthesis of Complex Fluorinated Organic Molecules
2-(Trifluoromethylthio)benzyl bromide serves as a valuable synthon for introducing the 2-(trifluoromethylthio)benzyl moiety into a wide array of molecular scaffolds. Its utility stems from the reactive benzylic bromide, which readily participates in nucleophilic substitution reactions, allowing for the construction of intricate carbon and heterocyclic frameworks.
Construction of Heterocyclic Systems Bearing SCF3 Groups
The development of novel heterocyclic compounds is a major focus in drug discovery. The incorporation of the SCF3 group into these structures can lead to enhanced biological activity. This compound is an effective reagent for the N-alkylation of various heterocyclic systems. For instance, it can be reacted with nitrogen-containing heterocycles such as pyrimidines and benzimidazoles in the presence of a base to yield the corresponding N-benzylated products. This strategy provides a straightforward method for synthesizing a library of SCF3-functionalized heterocycles for biological screening.
A general scheme for this transformation involves the deprotonation of the heterocycle's N-H bond by a suitable base, followed by nucleophilic attack on the electrophilic carbon of the benzyl (B1604629) bromide.
| Heterocycle | Base | Solvent | Product |
| Pyrimidine | K2CO3 | DMF | N-alkylated pyrimidine |
| Benzimidazole | NaH | THF | N-alkylated benzimidazole |
| Triazole | Cs2CO3 | Acetonitrile | N-alkylated triazole |
This table represents a general synthetic approach and specific conditions may vary.
Incorporation into Diverse Carbon Skeletons
Beyond heterocycles, this compound is instrumental in constructing complex acyclic and carbocyclic molecules. Its ability to act as an electrophile in reactions with various carbon nucleophiles, such as enolates, Grignard reagents, and organocuprates, allows for the formation of new carbon-carbon bonds. This versatility enables the synthesis of a wide range of structures bearing the 2-(trifluoromethylthio)benzyl group, which can be further elaborated into more complex target molecules. The substitution of benzyl groups with trifluoromethyl moieties has been shown to significantly influence the stereoselectivity of certain reactions, a principle that can be extended to the trifluoromethylthio analogue. nih.gov
Precursor for the Synthesis of Novel Fluoroalkylated Derivatives
The synthetic utility of this compound extends beyond its direct incorporation as a building block. It can also serve as a precursor for the generation of other valuable fluorinated functionalities.
Generation of Difluorinated Olefins
While direct examples involving this compound are not prevalent in the literature, general methods for the synthesis of gem-difluoroolefins from benzyl bromides suggest a potential application. One such method involves a one-pot reaction that includes the quaternization of triphenylphosphine (B44618) with the benzyl bromide, followed by deprotonation to form a phosphonium (B103445) ylide. This ylide can then react with a difluorocarbene source to generate the desired gem-difluorostyrene derivative. The presence of the trifluoromethylthio group would introduce unique electronic properties to the resulting difluorinated olefin, making it an interesting target for further investigation.
Preparation of Trifluoroethylated Aromatic Compounds
The conversion of a benzyl bromide to a trifluoroethylated aromatic compound is a challenging transformation. While direct methods using this compound are not well-documented, multi-step synthetic sequences could potentially achieve this. For instance, the benzyl bromide could be converted to the corresponding alcohol, which might then undergo a fluorination reaction. However, controlling the regioselectivity and achieving the desired trifluoroethyl group would require careful selection of reagents and reaction conditions. The development of direct and efficient methods for this transformation remains an area of interest in synthetic fluorine chemistry.
Strategic Reagent in Medicinal Chemistry and Agrochemical Development
The trifluoromethylthio group is a highly sought-after moiety in the design of new pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. futuremarketreport.com this compound, as a key intermediate, plays a crucial role in the synthesis of compounds with potential therapeutic or pesticidal activity.
Contributions to Material Science Applications
While direct, extensive research on the applications of this compound in material science is not widely documented in publicly available literature, its chemical structure suggests significant potential for contributions in this field. The molecule combines a reactive benzyl bromide group with a trifluoromethylthio (-SCF3) moiety, each of which can impart valuable properties to polymers and other advanced materials.
The benzyl bromide functional group is a well-established initiator for various controlled polymerization techniques. This allows for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and complex architectures such as block copolymers and polymer brushes. The ability to initiate polymerization from a surface functionalized with benzyl bromide derivatives is particularly useful for creating modified surfaces with tailored properties.
The trifluoromethylthio group, on the other hand, is known to confer a unique combination of properties to organic molecules and, by extension, to materials incorporating them. These properties stem from the high electronegativity and lipophilicity of the -SCF3 group. researchgate.net The introduction of this group into a polymer backbone or as a side chain can significantly alter the material's surface energy, thermal stability, and chemical resistance.
The potential utility of this compound in material science lies in its dual functionality. It can act as a gateway molecule to introduce the desirable properties of the trifluoromethylthio group into a variety of material systems through the versatile reactivity of the benzyl bromide group.
Potential Applications in Polymer Synthesis
One of the primary foreseeable applications of this compound is as an initiator in controlled radical polymerization (CRP) and cationic polymerization. These methods are foundational in creating a wide array of functional polymers.
Table 1: Potential Polymerization Methods Utilizing this compound as an Initiator
| Polymerization Technique | Role of this compound | Potential Polymer Properties |
| Atom Transfer Radical Polymerization (ATRP) | Initiator | Controlled molecular weight, low polydispersity, synthesis of block copolymers with fluorinated segments. |
| Cationic Polymerization | Initiator (in conjunction with a Lewis acid) | Synthesis of polymers from electron-rich monomers like isobutylene, resulting in materials with -SCF3 end-groups. acs.org |
| Surface-Initiated Polymerization | Surface-anchored initiator | Creation of surfaces with low surface energy, hydrophobicity, and chemical resistance. |
Incorporation of the Trifluoromethylthio Group for Advanced Material Properties
The trifluoromethylthio group is a highly sought-after functionality in material science due to the unique properties it imparts. Materials functionalized with -SCF3 groups are expected to exhibit enhanced performance characteristics.
Table 2: Properties Conferred by the Trifluoromethylthio (-SCF3) Group in Materials
| Property | Description | Potential Advantage in Material Science |
| High Lipophilicity | Increases the material's affinity for non-polar environments. | Development of materials for selective membranes, and coatings with anti-fouling properties. |
| High Electronegativity | Influences the electronic properties of the material. | Potential use in the design of dielectric materials, and modification of the electronic characteristics of conductive polymers. |
| Thermal Stability | The strong carbon-fluorine bonds contribute to increased thermal resistance. | Creation of high-performance polymers for applications in demanding temperature environments. |
| Chemical Resistance | The -SCF3 group can protect the polymer backbone from chemical attack. | Development of durable coatings and materials for use in harsh chemical settings. |
| Low Surface Energy | Results in hydrophobic and oleophobic surfaces. | Fabrication of self-cleaning surfaces, and materials with enhanced resistance to wetting. |
Detailed Research Findings on Related Systems
Although specific research on this compound in material science is limited, studies on analogous compounds provide strong evidence for its potential. For instance, various benzyl bromide derivatives have been successfully employed as initiators for the living carbocationic polymerization of isobutylene, leading to well-defined polymers. acs.org The efficiency of initiation can be influenced by the substituents on the benzene (B151609) ring.
Furthermore, the broader field of fluorinated polymers demonstrates the significant impact of fluorine-containing groups on material properties. Fluoropolymers are known for their exceptional thermal stability, chemical inertness, and low friction coefficients. researchgate.net Research into trifluoromethyl-functionalized poly(lactic acid) has shown that the introduction of -CF3 groups can enhance hydrophobicity, a desirable trait for materials in contact with biological fluids. rsc.orgbohrium.com This suggests that polymers synthesized using this compound could exhibit similarly valuable surface properties.
Emerging Research Avenues and Future Perspectives
Enantioselective Methodologies for SCF3-Containing Benzylic Systems
The development of methods for the asymmetric construction of molecules containing a C(sp³)–SCF3 stereocenter is a significant challenge but holds immense value for producing chiral drugs and agrochemicals. bohrium.comresearchgate.net Research in this area is moving beyond traditional synthesis to create highly enantioenriched products from racemic or prochiral starting materials.
A key strategy that has emerged is the copper-catalyzed enantioconvergent radical C(sp³)–SCF3 cross-coupling of racemic benzyl (B1604629) halides. researchgate.net This approach utilizes a copper catalyst paired with a chiral ligand to control the stereochemistry of the final product. By reacting a racemic mixture of a benzylic halide with a trifluoromethylthiolating agent, it is possible to generate a single enantiomer of the desired product with high selectivity. researchgate.net This method provides a flexible platform for creating a variety of enantioenriched SCF3-containing molecules. researchgate.net
Another promising avenue is the use of CuH-catalyzed hydrofunctionalization of 1-SCF3-alkenes. researchgate.netthieme-connect.de This strategy involves the regio- and enantioselective insertion of an alkene into a chiral copper-hydride (CuH) species, forming an enantioenriched α-SCF3 alkylcopper intermediate. This intermediate can then be trapped with various electrophiles to create diverse chiral compounds. thieme-connect.de Computational studies have been instrumental in understanding and predicting the regioselectivity of these reactions, confirming that the SCF3 group plays a crucial role in directing the outcome. researchgate.netosaka-u.ac.jp
Bifunctional selenide (B1212193) catalysis also represents a novel approach. This method has been successfully applied to the synthesis of chiral trifluoromethylthiolated tetrahydronaphthalenes by combining desymmetrization with a trifluoromethylthiolation strategy, achieving excellent enantio- and diastereoselectivities. nih.gov
| Methodology | Catalyst/System | Key Features | Potential Application |
|---|---|---|---|
| Enantioconvergent Radical Cross-Coupling | Copper catalyst with chiral ligands | Uses racemic benzyl halides to produce highly enantioenriched products. researchgate.netsustech.edu.cn | Synthesis of chiral 1,1-diarylalkanes with C(sp³)–SCF3 stereocenters. |
| CuH-Catalyzed Hydrofunctionalization | Copper-hydride (CuH) with chiral ligands (e.g., (R)-DTBM-SEGPHOS) | Asymmetric hydroboration or hydroallylation of SCF3-alkenes to create chiral alkylboronates or C(sp³)–C(sp³) bonds. bohrium.comthieme-connect.deresearchgate.net | Creation of diverse and complex chiral molecules from a common intermediate. osaka-u.ac.jp |
| Bifunctional Selenide Catalysis | Chiral selenide catalysts | Merges desymmetrization of prochiral substrates with trifluoromethylthiolation. nih.gov | Synthesis of complex cyclic structures with all-carbon quaternary stereocenters. nih.gov |
Novel Catalytic Systems for Transformations of 2-(Trifluoromethylthio)benzyl Bromide
The transformation of benzyl bromides is a cornerstone of organic synthesis, and researchers are continuously developing novel catalytic systems to enhance efficiency, selectivity, and substrate scope under milder conditions.
Dual Catalysis: A significant advance is the use of dual catalytic systems. For instance, combining a Lewis acid (like iron(III) chloride) and a Lewis base (like diphenyl selenide) has enabled the rapid and efficient trifluoromethylthiolation of arenes at room temperature with low catalyst loadings. nih.govacs.org This approach activates an electrophilic SCF3 source, allowing for the functionalization of a wide range of substrates under mild conditions. nih.govacs.org Another dual catalytic strategy combines photoredox catalysis with halide catalysis to achieve the trifluoromethylthiolation of styrenes using visible light. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for generating radical intermediates under exceptionally mild conditions. This method can be used for the coupling of benzyl bromides to form bibenzyl derivatives or for C-H functionalization. ewha.ac.krchemrxiv.org Organic dyes like Eosin Y can serve as inexpensive, metal-free photocatalysts for the transformation of arylmethyl bromides into alcohols and aldehydes. rsc.org Cooperative catalysis, which merges photoredox activation with nucleophilic catalysis (e.g., using lutidine), allows for the transformation of a broad range of benzyl halides, including those that are typically unreactive, into useful radical intermediates. acs.org
Decatungstate Anion Photocatalysis: The tetrabutylammonium (B224687) decatungstate (TBADT) anion is an inexpensive and highly efficient hydrogen atom transfer (HAT) photocatalyst. ccspublishing.org.cnresearchgate.netnih.gov It can be used for the direct functionalization of C-H bonds, including aldehydic C(O)-H bonds, to synthesize trifluoromethylthioesters without the need for noble metal catalysts. ccspublishing.org.cnresearchgate.netscientifiq.ai This method is noted for its high selectivity, operational simplicity, and compatibility with a wide array of functional groups. nih.govacs.org
| Catalytic System | Catalyst/Components | Type of Transformation | Key Advantages |
|---|---|---|---|
| Lewis Acid/Base Dual Catalysis | Iron(III) chloride / Diphenyl selenide | Trifluoromethylthiolation of arenes | Rapid, mild conditions (room temp.), low catalyst loading (2.5–5 mol%). nih.govacs.org |
| Photoredox/Halide Dual Catalysis | Iridium-based photocatalyst / Sodium bromide | Trifluoromethylthiolation of styrenes | Uses visible light, proceeds under mild conditions. researchgate.net |
| Cooperative Photocatalysis | Iridium photocatalyst / Lutidine | Radical generation from benzyl halides | Activates unreactive benzyl chlorides and bromides for Giese coupling. acs.org |
| Decatungstate Anion Photocatalysis | Tetrabutylammonium decatungstate (TBADT) | C-H Trifluoromethylthiolation (HAT) | Inexpensive, metal-free, highly selective, and operates under redox-neutral conditions. ccspublishing.org.cnnih.govscientifiq.ai |
Theoretical and Computational Investigations of Reaction Pathways
Theoretical and computational studies, particularly those using Density Functional Theory (DFT), are becoming indispensable for understanding the intricate mechanisms of complex organic reactions. nih.gov These investigations provide crucial insights into transition states, reaction intermediates, and the roles of catalysts, which helps in optimizing reaction conditions and designing new, more efficient synthetic routes.
For trifluoromethylthiolation reactions, DFT calculations have been used to explore the mechanisms of different pathways. For example, studies on trifluoromethylation using Umemoto's reagent have computationally compared backside versus frontside attack mechanisms, concluding that the reaction likely proceeds via a backside pathway. nih.gov Such studies help to rationalize the observed stereochemical outcomes in related reactions.
In the context of catalysis, computational models can elucidate how a catalyst interacts with substrates and reagents. For bifunctional selenide-catalyzed reactions, theoretical calculations have shown that selenides are more effective than sulfides at activating electrophilic reagents. nih.gov Furthermore, these studies can identify key non-covalent interactions, such as anion-binding, that are responsible for the high stereoselectivities observed in asymmetric transformations. nih.gov
DFT studies have also been applied to understand photocatalytic processes. By modeling the excited states of photocatalysts and their interactions with substrates, researchers can predict reaction feasibility and outcomes. For instance, investigations into the photoredox catalytic coupling of benzyl bromides have used quantum chemical calculations to support proposed mechanisms, suggesting that a two-electron mediation process may be responsible for the high photon economy observed. ewha.ac.kr Similarly, the mechanism of simultaneous trifluoromethylation and oximation of aryl ethylenes has been explored using DFT, identifying the rate-limiting step as a proton transfer, the barrier of which is significantly lowered by the presence of solvent molecules. researchgate.net
Sustainable and Efficient Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic methods in organofluorine chemistry. benthamdirect.comtandfonline.com The focus is on creating protocols that are not only efficient but also environmentally benign, atom-economical, and safe. researchgate.net
One of the most significant trends is the use of photocatalysis, which often allows reactions to proceed under mild conditions using visible light as a renewable energy source, thereby reducing the need for high temperatures and harsh reagents. numberanalytics.comresearchgate.net The development of metal-free organic photocatalysts further enhances the sustainability of these methods. rsc.org For example, photoredox methods for forming fluorinated benzyl bromides can be highly atom-economical and require very low catalyst loadings, sometimes as low as 500-1000 ppm. nih.gov
The development of recyclable fluorination reagents and catalysts is another key area of research. numberanalytics.com Minimizing waste and allowing for the reuse of expensive or hazardous materials is a core tenet of sustainable chemistry. Flow chemistry offers a practical approach to improving the efficiency and scalability of these reactions. A continuous flow process for synthesizing α-trifluoromethylthiolated amides, for example, demonstrates significantly higher productivity compared to traditional batch methods. researchgate.net
Development of Advanced Analytical Techniques for Characterization of Reaction Intermediates
Understanding complex reaction mechanisms often requires the detection and characterization of transient, highly reactive intermediates. rsc.org In organofluorine chemistry, the unique properties of the fluorine atom necessitate specialized analytical techniques.
Mass Spectrometry (MS): Mass spectrometry has become an essential tool for analyzing organofluorine compounds. numberanalytics.comnumberanalytics.com High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of the elemental composition of unknown intermediates and products. numberanalytics.com Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation by analyzing the fragmentation patterns of ionized molecules. rsc.orgnumberanalytics.com Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are used to gently ionize molecules, allowing for the detection of delicate intermediates that might not survive harsher ionization methods. numberanalytics.com
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Given the 100% natural abundance and unique spectroscopic signature of the ¹⁹F nucleus, ¹⁹F-NMR is an incredibly powerful tool. It can be used to monitor the progress of a reaction in real-time and to identify and quantify fluorinated intermediates and products. acs.org A combined approach using ¹⁹F-NMR, chromatography, and mass spectrometry can provide a complete picture of a reaction, allowing for the creation of a full fluorine mass balance and the identification of even minor byproducts. acs.org
These advanced analytical methods are crucial for mechanistic investigations. By providing a detailed view of the species present in a reaction mixture at any given time, they allow chemists to confirm proposed reaction pathways, identify unexpected side reactions, and ultimately design more rational and efficient synthetic strategies. rsc.orgacs.org
Q & A
Q. What are the key physicochemical properties of 2-(Trifluoromethylthio)benzyl bromide, and how are they experimentally determined?
Q. What are the standard synthetic routes for this compound?
- Step 1 : Introduce the trifluoromethylthio (-SCF₃) group via electrophilic substitution using AgSCF₃ or CuSCF₃ catalysts on benzyl precursors .
- Step 2 : Brominate the benzyl position using N-bromosuccinimide (NBS) or HBr in the presence of radical initiators (e.g., AIBN) under anhydrous conditions .
- Workup : Purify via column chromatography (hexane/ethyl acetate) or recrystallization (diethyl ether) to remove unreacted HBr or benzyl alcohol byproducts .
Q. What are the primary applications of this compound in organic synthesis?
- Minisci reactions : Acts as a benzyl radical precursor for C–C bond formation with heteroarenes (e.g., pyridines) under photoredox catalysis .
- Protecting group chemistry : Used to protect alcohols via nucleophilic substitution (e.g., benzylation of hydroxyl groups in carbohydrate derivatives) .
- Cross-coupling : Participates in Suzuki-Miyaura reactions when paired with Pd catalysts and arylboronic acids .
Advanced Research Questions
Q. How does solvent polarity influence the regioselectivity of this compound in nucleophilic substitutions?
- Polar aprotic solvents (e.g., DMF, THF) : Favor SN2 mechanisms, leading to inversion of configuration at the benzyl carbon .
- Nonpolar solvents (e.g., toluene) : Promote SN1 pathways via carbocation intermediates, resulting in racemization .
- Experimental validation : Kinetic studies (e.g., Eyring plots) and isotopic labeling can distinguish between mechanisms .
Q. What strategies mitigate competing side reactions (e.g., elimination) during benzylation of sterically hindered alcohols?
- Temperature control : Maintain reactions below 0°C to suppress β-hydride elimination .
- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance solubility and reaction efficiency in biphasic systems .
- Protecting groups : Pre-protect reactive sites (e.g., amines with Boc groups) to avoid undesired alkylation .
Q. How can computational methods rationalize the reactivity of this compound in radical-based reactions?
- DFT calculations : Model the bond dissociation energy (BDE) of the C–Br bond (~65 kcal/mol) to predict radical stability .
- Transition-state analysis : Identify spin density distributions in benzyl radicals using Gaussian software (e.g., B3LYP/6-31G*) .
- Case study : Minisci reactions show higher yields with electron-deficient arenes due to favorable radical-polar crossover .
Q. What analytical challenges arise in quantifying trace impurities (e.g., residual benzyl alcohol) post-synthesis?
Q. How does the trifluoromethylthio group affect the electronic properties of benzyl bromide derivatives?
- Electron-withdrawing effect : The -SCF₃ group reduces electron density at the benzyl carbon (Hammett σₚ = +0.68), enhancing electrophilicity .
- Impact on reactivity : Accelerates SNAr reactions with electron-rich nucleophiles (e.g., amines) but slows SN2 pathways due to steric hindrance .
- Spectroscopic evidence : IR stretching frequencies (C–F at 1150 cm⁻¹; C–S at 650 cm⁻¹) confirm electronic modulation .
Contradictions and Validation
- Boiling point discrepancies : Reported values (71°C at 1 mmHg vs. 115°C at 13 mmHg) arise from differing pressure conditions. Validate via Antoine equation calculations .
- Catalyst efficiency : While AgSCF₃ is standard for -SCF₃ introduction, recent studies suggest CuSCF₃ reduces side reactions (e.g., oxidation) in air-sensitive syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
